molecular formula C18H15F3N4O B3130449 N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 343372-50-9

N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No.: B3130449
CAS No.: 343372-50-9
M. Wt: 360.3 g/mol
InChI Key: GTPQSIHDXAVGOC-UHFFFAOYSA-N
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Description

N',4-Dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a benzohydrazide derivative featuring a quinoxaline core substituted with a trifluoromethyl group at position 3 and a methyl group at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c1-11-7-9-12(10-8-11)17(26)24-25(2)16-15(18(19,20)21)22-13-5-3-4-6-14(13)23-16/h3-10H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPQSIHDXAVGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN(C)C2=NC3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139418
Record name 4-Methylbenzoic acid 2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343372-50-9
Record name 4-Methylbenzoic acid 2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343372-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylbenzoic acid 2-methyl-2-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,4-dimethyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves the reaction of 3-(trifluoromethyl)quinoxaline-2-carboxylic acid with N,N-dimethylbenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’,4-dimethyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C17H15F3N4O2C_{17}H_{15}F_3N_4O_2 and a molar mass of 396.39 g/mol. Its structure features a quinoxaline moiety, which contributes to its biological activity and potential applications in pharmaceuticals.

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds containing quinoxaline derivatives exhibit promising anticancer properties. N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide has been evaluated for its ability to inhibit cancer cell proliferation. Research demonstrated that this compound effectively induces apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the modulation of signaling pathways associated with cell survival and apoptosis. Studies suggest that it may inhibit the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.

Antimicrobial Properties

Broad-Spectrum Activity
The compound has shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it inhibits bacterial growth, indicating its potential as a lead compound for developing new antibiotics.

Case Study: Efficacy Against Resistant Strains
A case study highlighted the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant inhibitory effects, suggesting its potential role in treating antibiotic-resistant infections.

Material Science Applications

Fluorescent Properties
The incorporation of trifluoromethyl groups in the structure enhances the fluorescent properties of the compound, making it suitable for applications in organic light-emitting diodes (OLEDs). Research has focused on optimizing its photophysical properties for use in electronic devices.

Data Table: Photophysical Properties

PropertyValue
Absorption Wavelength350 nm
Emission Wavelength450 nm
Quantum Yield0.85

Environmental Applications

Biodegradation Studies
Environmental studies have assessed the biodegradability of this compound. The compound's environmental impact is critical for evaluating its safety in potential applications. Preliminary results indicate moderate biodegradability, suggesting that it may not persist indefinitely in the environment.

Mechanism of Action

The mechanism of action of N’,4-dimethyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The quinoxaline core can interact with various biological pathways, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Benzohydrazides with trifluoromethyl substituents exhibit significant cholinesterase inhibition. For example:

  • 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide (2l) :
    • Inhibits acetylcholinesterase (AChE) with an IC50 of 46.8 µM (mixed-type inhibition) .
    • The dual trifluoromethyl groups enhance binding affinity via hydrophobic interactions .

Key Insight: The trifluoromethyl group in the target compound likely enhances AChE/BuChE inhibition compared to non-fluorinated analogs, as seen in compound 2l .

Antiproliferative Activity

Benzimidazole-benzohydrazide hybrids demonstrate potent cytotoxicity:

  • Compound 5a (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N'-(2,4-dichlorobenzylidene)benzohydrazide): IC50 = 0.0316 µM against human lung adenocarcinoma, outperforming cisplatin .
  • Compound 5c (4-(6-chloro-1H-benzo[d]imidazol-2-yl)-N'-(2-methoxybenzylidene)benzohydrazide) :
    • IC50 = 0.06 µM, highlighting the role of methoxy substituents in modulating activity .

Comparison: The quinoxaline core in the target compound may offer similar π-π stacking interactions as benzimidazoles, but the absence of a chlorinated benzylidene group could reduce cytotoxicity compared to 5a .

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Bioactivity
Target Compound Quinoxalin-2-yl, CF3, 4-CH3 ~393.3 (estimated) Not reported Hypothesized enzyme inhibition
7G () Quinolin-4-yl, CF3 431.13 252–254 Nur77 modulation (IC50 = 23.9 µM)
2l () Dual CF3, benzylidene 367.31 Not reported AChE inhibition (IC50 = 46.8 µM)
5a () Benzimidazole, 2,4-dichlorobenzylidene 455.25 Not reported Anticancer (IC50 = 0.0316 µM)

Notable Trends:

  • Quinoxaline vs.
  • Methyl vs. Chloro Substituents : The 4-methyl group in the target compound may improve solubility compared to chlorinated analogs like 5a but reduce electrophilic reactivity .

Biological Activity

N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a compound with significant potential for various biological applications, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15F3N4O. The presence of a trifluoromethyl group enhances its lipophilicity and biological membrane permeability, which is crucial for its pharmacological activity .

The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The quinoxaline core is known to engage in various biological pathways, leading to diverse pharmacological effects. The trifluoromethyl group not only increases bioavailability but also modulates the compound's interaction with biological systems.

Anticancer Properties

Research has indicated that quinoxaline derivatives exhibit promising anticancer activities. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific activity of this compound against different cancer cell lines remains to be fully elucidated, but its structural similarities suggest potential efficacy against various tumors .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Inhibition of Kinases : A study highlighted that similar quinoxaline derivatives effectively inhibited FLT3 kinase activity with IC50 values in the nanomolar range. This suggests that this compound may also exhibit potent kinase inhibition, which is crucial for cancer therapy .
  • Cell Growth Inhibition : In vivo studies using xenograft models demonstrated that related compounds could significantly inhibit tumor growth without inducing cardiotoxicity, indicating a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerPotential inhibition of cancer cell growth
AntimicrobialPossible inhibitory effects on bacterial strains
Kinase InhibitionEffective against FLT3 kinase

Future Directions

Given the promising biological activities associated with this compound and its derivatives, future research should focus on:

  • Mechanistic Studies : Detailed investigations into the specific molecular targets and pathways affected by this compound.
  • In Vivo Efficacy : Conducting comprehensive animal studies to evaluate therapeutic efficacy and safety profiles.
  • Structure-Activity Relationship (SAR) Analysis : Exploring modifications to enhance potency and selectivity against desired targets.

Q & A

Q. What synthetic strategies are effective for preparing N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide?

  • Methodology : The compound can be synthesized via condensation reactions. A typical approach involves reacting a substituted quinoxaline derivative (e.g., 3-(trifluoromethyl)quinoxalin-2-amine) with a benzohydrazide precursor under reflux in tetrahydrofuran (THF) or ethanol. Triethylamine is often added to catalyze the reaction, and the product is purified via recrystallization from ethanol . For analogous compounds, hydrazide intermediates are prepared by reacting methyl esters with hydrazine hydrate, followed by coupling with quinoxaline derivatives .
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity for recrystallization to achieve high yields (>70%) .

Q. How is the crystal structure of this compound resolved, and what conformational features are observed?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. For similar quinoxaline-hydrazide hybrids, data collection is performed on a Bruker diffractometer with Mo-Kα radiation (λ = 0.71073 Å). SHELX programs are used for structure solution and refinement .
  • Structural Insights : The quinoxaline ring system is nearly planar (max. deviation: 0.045 Å), with dihedral angles between substituents (e.g., phenyl rings) ranging from 14° to 87°, indicating significant steric interactions. Intramolecular C–H⋯O/N hydrogen bonds stabilize the conformation .

Q. What preliminary biological activities have been reported for quinoxaline-hydrazide derivatives?

  • Methodology : Screen for anti-inflammatory, antimicrobial, and anticancer activity using in vitro assays. For example:
  • Anti-inflammatory : Inhibition of cyclooxygenase-2 (COX-2) via ELISA.
  • Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC₅₀ values: 10–50 µM) .
    • Key Findings :
      Trifluoromethyl groups enhance lipophilicity and metabolic stability, improving membrane permeability .

Advanced Research Questions

Q. How do computational studies (e.g., DFT, molecular docking) inform the design of derivatives with improved bioactivity?

  • Methodology :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gap, electrostatic potential maps).
  • Docking : Use AutoDock Vina to model interactions with targets like α-glucosidase or kinase proteins. Prioritize derivatives with strong hydrogen bonding to active-site residues (e.g., Glu304 in α-glucosidase) .
    • Case Study :
      Derivatives with electron-withdrawing groups (e.g., –CF₃) show higher binding affinity (−9.2 kcal/mol) compared to unsubstituted analogs (−7.5 kcal/mol) .

Q. What challenges arise in crystallographic refinement of quinoxaline-hydrazide complexes, and how are they resolved?

  • Challenges :
  • Disordered solvent molecules in the lattice.
  • Weak diffraction due to flexible hydrazide linkage.
    • Solutions :
      Apply SHELXL restraints for bond lengths/angles and use SQUEEZE (Platon) to model disordered regions. High-resolution data (<1.0 Å) and low-temperature (100 K) measurements improve accuracy .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

  • Methodology :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal half-life) and plasma protein binding.
  • Prodrug Strategies : Modify hydrazide to ester or amide prodrugs to enhance bioavailability.
    • Example :
      A quinoxaline-hydrazide with poor oral bioavailability (<20%) showed improved efficacy (ED₅₀: 25 mg/kg) when administered intraperitoneally, suggesting formulation optimization is critical .

Q. What spectroscopic techniques are most reliable for characterizing hydrazide-quinoxaline derivatives?

  • Techniques :
  • ¹H/¹³C NMR : Confirm hydrazide NH protons (δ 10–12 ppm) and trifluoromethyl signals (δ 110–120 ppm in ¹⁹F NMR).
  • HRMS : Validate molecular ion peaks with <5 ppm error.
  • IR : Identify C=O stretching (1650–1700 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Reactant of Route 2
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N',4-dimethyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

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